molecular formula C22H23N3O5S B11021280 5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione

5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11021280
M. Wt: 441.5 g/mol
InChI Key: ZCTRTPWGOARVBN-UHFFFAOYSA-N
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Description

5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a sulfonyl group, and an isoindole moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with the isoindole core.

    Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the piperazine derivative with the isoindole core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenylethyl group.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound might be explored for its potential as a biochemical probe or as a precursor for bioactive molecules.

Medicine

Pharmaceutical research could investigate this compound for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or biological efficacy.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

5-(4-methylsulfonylpiperazine-1-carbonyl)-2-(2-phenylethyl)isoindole-1,3-dione

InChI

InChI=1S/C22H23N3O5S/c1-31(29,30)24-13-11-23(12-14-24)20(26)17-7-8-18-19(15-17)22(28)25(21(18)27)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3

InChI Key

ZCTRTPWGOARVBN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4

Origin of Product

United States

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